![molecular formula C9H16O3 B6361235 Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate CAS No. 1239311-14-8](/img/structure/B6361235.png)
Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate
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Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, reactivity, and stability .Scientific Research Applications
Enantiomeric-Selective Determination of Pyrethroids
This compound can be used in the enantiomeric-selective determination of pyrethroids . This is particularly useful in human samples, where the bioaccumulation of pyrethroids has been observed . The enantiomer (1S-3S-αR) seemed to show more abundance in the cyhalothrin mixture for human samples .
Analytical Methods for Pyrethroids
The compound is also used in the development of analytical methods for determining pyrethroid insecticides in environmental and food matrices . These methods include sample preparation, extraction, purification, and instrumental analysis .
Chiral Separation
The compound can be used in the chiral separation of pyrethroids . This is particularly important in the analysis of pyrethroids, as they are generally chiral compounds .
Pharmacokinetics and Tissue Distribution Studies
The compound can be used in pharmacokinetics and tissue distribution studies . This is particularly useful in animal experiments, where the compound can be used to study the distribution of pyrethroids in the body .
Environmental Analysis
Given the persistence of pyrethroids in the environment, the compound can be used in environmental analysis . This includes the analysis of pyrethroids in soil, water, and air samples .
Food Analysis
The compound can also be used in food analysis . This is particularly important given the potential for pyrethroids to accumulate in food products .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets .
Mode of Action
It’s worth noting that many compounds interact with their targets in a variety of ways, including binding to specific receptors, inhibiting enzymes, or disrupting cellular processes .
Biochemical Pathways
The compound’s structure suggests that it might be involved in a variety of biochemical reactions .
Result of Action
Similar compounds have been known to exert various biological effects, depending on their specific targets and mode of action .
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and presence of other substances can significantly affect the action and stability of many compounds .
Safety and Hazards
properties
IUPAC Name |
ethyl (1S,3S)-3-hydroxycyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8,10H,2-6H2,1H3/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAOLPQGOBDXBH-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC[C@@H](C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate |
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